Gemnelatinib
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Overview
Description
Gemnelatinib is a tyrosine kinase inhibitor with potential antineoplastic activity. It is primarily used in the research of cancer, specifically targeting the mesenchymal-epithelial transition oncogene . This compound has shown promise in various preclinical and clinical studies for its ability to inhibit cancer cell growth and proliferation .
Preparation Methods
Gemnelatinib is synthesized through a series of chemical reactions involving specific reagents and conditions. The industrial production of this compound requires stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high purity and yield .
Chemical Reactions Analysis
Gemnelatinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions are derivatives of this compound with varying biological activities .
Scientific Research Applications
Gemnelatinib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors with improved efficacy and selectivity.
Biology: this compound is used to investigate the role of tyrosine kinases in cell signaling pathways and to understand their involvement in cancer progression and metastasis.
Mechanism of Action
Gemnelatinib exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways. This inhibition leads to the suppression of cancer cell growth and induces apoptosis . The primary molecular targets of this compound include the mesenchymal-epithelial transition receptor and other related kinases involved in cancer cell survival and proliferation .
Comparison with Similar Compounds
Gemnelatinib is unique among tyrosine kinase inhibitors due to its high selectivity and potency against specific cancer-related kinases. Similar compounds include:
Capmatinib: Another tyrosine kinase inhibitor targeting the mesenchymal-epithelial transition receptor, used in the treatment of non-small-cell lung cancer.
Tepotinib: A selective inhibitor of the mesenchymal-epithelial transition receptor, also used in the treatment of non-small-cell lung cancer.
Savolitinib: A tyrosine kinase inhibitor with activity against the mesenchymal-epithelial transition receptor, used in the treatment of gastric cancer and papillary renal cell carcinoma.
This compound stands out due to its unique chemical structure and its ability to overcome resistance mechanisms that limit the efficacy of other tyrosine kinase inhibitors.
Properties
CAS No. |
2225123-30-6 |
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Molecular Formula |
C30H29FN6O2 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-[5-fluoro-1-[(1R)-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridin-3-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C30H29FN6O2/c1-20(37-18-25(14-27(31)30(37)38)28-12-22(15-32)6-9-33-28)23-4-3-5-24(13-23)29-34-16-26(17-35-29)39-19-21-7-10-36(2)11-8-21/h3-6,9,12-14,16-18,20-21H,7-8,10-11,19H2,1-2H3/t20-/m1/s1 |
InChI Key |
UDDRTVZAZBIBBN-HXUWFJFHSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C=C(C=C(C4=O)F)C5=NC=CC(=C5)C#N |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C=C(C=C(C4=O)F)C5=NC=CC(=C5)C#N |
Origin of Product |
United States |
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